molecular formula C12H10ClN3O B6639296 N-(3-chloro-4-methylphenyl)pyridazine-3-carboxamide

N-(3-chloro-4-methylphenyl)pyridazine-3-carboxamide

Cat. No. B6639296
M. Wt: 247.68 g/mol
InChI Key: GCHXVLUSBYJHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)pyridazine-3-carboxamide, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research. It is a potent p53 stabilizer that has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

N-(3-chloro-4-methylphenyl)pyridazine-3-carboxamide exerts its anti-cancer effects by stabilizing the tumor suppressor protein p53. p53 is a key regulator of cell cycle progression and is often mutated or inactive in cancer cells. By stabilizing p53, this compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to reduce inflammation and oxidative stress, and to improve mitochondrial function. Additionally, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methylphenyl)pyridazine-3-carboxamide is its potency and specificity for p53 stabilization. Additionally, this compound has been shown to be well-tolerated in animal studies, with minimal toxicity. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several promising directions for future research on N-(3-chloro-4-methylphenyl)pyridazine-3-carboxamide. One area of interest is the development of more soluble analogs of this compound, which would improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in combination with other cancer therapies. Finally, there is potential for this compound to be used in the treatment of other diseases beyond cancer, such as neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

N-(3-chloro-4-methylphenyl)pyridazine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methylbenzoyl chloride with 3-aminopyridazine in the presence of a base, or via the reaction of 3-chloro-4-methylbenzoic acid with 3-aminopyridazine in the presence of a coupling agent.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)pyridazine-3-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and prostate cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8-4-5-9(7-10(8)13)15-12(17)11-3-2-6-14-16-11/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXVLUSBYJHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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